Methyl 3-{[3,5-dioxo-4-(2-phenylethyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate
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Overview
Description
Methyl 3-{[3,5-dioxo-4-(2-phenylethyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate is a complex organic compound with a unique structure that includes a piperazine ring, a thiophene ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[3,5-dioxo-4-(2-phenylethyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate typically involves multiple steps, starting from readily available precursors. The process may include the formation of the piperazine ring, sulfonylation, and the introduction of the thiophene ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions to ensure consistency and efficiency. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[3,5-dioxo-4-(2-phenylethyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Methyl 3-{[3,5-dioxo-4-(2-phenylethyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.
Biology: It may be studied for its potential biological activity, including interactions with enzymes, receptors, and other biomolecules.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It may be used in the development of new materials, such as polymers or coatings, with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of Methyl 3-{[3,5-dioxo-4-(2-phenylethyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives, thiophene derivatives, and sulfonyl-containing compounds. Examples include:
Piperazine derivatives: Compounds with similar piperazine rings, such as 1-(2-phenylethyl)piperazine.
Thiophene derivatives: Compounds with thiophene rings, such as 2-phenylthiophene.
Sulfonyl-containing compounds: Compounds with sulfonyl groups, such as sulfonylureas.
Uniqueness
Methyl 3-{[3,5-dioxo-4-(2-phenylethyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate is unique due to its combination of functional groups and structural features. This uniqueness may confer specific chemical and biological properties that are not found in other similar compounds, making it a valuable target for further research and development.
Biological Activity
Methyl 3-{[3,5-dioxo-4-(2-phenylethyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological models, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that are crucial for its biological activity:
- Piperazine ring : Known for its role in various pharmacological activities.
- Thiophene core : Often associated with anti-cancer and anti-inflammatory properties.
- Sulfonyl group : Enhances solubility and bioavailability.
Molecular Formula
The molecular formula of the compound is C₁₈H₁₈N₂O₄S, with a molecular weight of approximately 362.41 g/mol.
Anticancer Properties
Recent studies have investigated the anticancer potential of compounds similar to this compound. For instance, sulfonamide derivatives have shown promising results in inducing apoptosis in cancer cell lines such as DLD-1 and HT-29. These compounds activate caspase pathways, indicating their role in programmed cell death .
Table 1: Summary of Anticancer Studies
Compound | Cell Line | Mechanism of Action | IC₅₀ (µM) |
---|---|---|---|
MM124 | DLD-1 | Caspase activation | 0.5 |
MM137 | HT-29 | Mitochondrial depolarization | 1.0 |
Antimicrobial Activity
In addition to anticancer properties, related compounds have demonstrated antimicrobial effects against various pathogens. For example, thiazolopyridine derivatives exhibited significant activity against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 0.21 µM .
Table 2: Antimicrobial Efficacy of Related Compounds
Compound | Pathogen | MIC (µM) |
---|---|---|
3g | Pseudomonas aeruginosa | 0.21 |
3c | Escherichia coli | 0.25 |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of caspase pathways leads to programmed cell death in cancer cells.
- Inhibition of Key Enzymes : Compounds with similar structures have been shown to inhibit essential bacterial enzymes like DNA gyrase, which is critical for bacterial replication .
- Membrane Disruption : Some derivatives affect mitochondrial integrity, leading to cell death.
Study on Anticancer Activity
A study published in Pharmacology Research evaluated the anticancer effects of a structurally similar compound on colorectal cancer cell lines. The results indicated a significant reduction in cell viability and an increase in apoptotic markers after treatment with the compound at varying concentrations .
Study on Antimicrobial Activity
Research conducted on thiazolopyridine derivatives revealed their effectiveness against resistant strains of bacteria. The study highlighted their potential as new antimicrobial agents due to their ability to disrupt bacterial cell membranes and inhibit vital metabolic processes .
Properties
Molecular Formula |
C24H22N2O6S2 |
---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
methyl 3-[3,5-dioxo-4-(2-phenylethyl)piperazin-1-yl]sulfonyl-4-phenylthiophene-2-carboxylate |
InChI |
InChI=1S/C24H22N2O6S2/c1-32-24(29)22-23(19(16-33-22)18-10-6-3-7-11-18)34(30,31)25-14-20(27)26(21(28)15-25)13-12-17-8-4-2-5-9-17/h2-11,16H,12-15H2,1H3 |
InChI Key |
XSYHVCJJGSEFEL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)N3CC(=O)N(C(=O)C3)CCC4=CC=CC=C4 |
Origin of Product |
United States |
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